molecular formula C9H17NO B1273566 N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine CAS No. 356539-57-6

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine

Cat. No.: B1273566
CAS No.: 356539-57-6
M. Wt: 155.24 g/mol
InChI Key: DMMCSRZAOOXDCN-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis Applications
N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine plays a significant role in the synthesis of complex organic compounds. A study by Skvorcova et al. (2015) demonstrates its use in the efficient synthesis of tetrahydro-1,3-oxazepines, highlighting its importance in regioselective intramolecular amination processes (Skvorcova, Grigorjeva, & Jirgensons, 2015).

2. Biotechnological Applications
Mindt et al. (2020) highlight the role of N-functionalized amines, such as this compound, in biotechnology. These compounds serve as building blocks for bioactive molecules, important in pharmaceuticals and fine-chemical industries. The study emphasizes sustainable manufacturing routes using fermentation and enzyme catalysis for N-functionalized amines (Mindt, Walter, Kugler, & Wendisch, 2020).

3. Catalysis and Chemical Reactions
Research by Senthamarai et al. (2018) discusses the role of similar amines in catalysis, particularly in reductive amination processes. These processes are crucial for the synthesis of N-methylated and N-alkylated amines, commonly used in life-science molecules and industrial production (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

4. Material Science and Sensing Applications
Piccinelli et al. (2015) provide insights into the use of similar amines in material science. Their study focuses on the structural and optical properties of novel Eu(III) complexes with furan- and pyridine-based ligands, which have potential applications in sensing devices (Piccinelli, Bettinelli, Melchior, Grazioli, & Tolazzi, 2015).

Properties

IUPAC Name

1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMCSRZAOOXDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394119
Record name 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-57-6
Record name 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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